![molecular formula C15H18FNO3S2 B2529239 3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide CAS No. 2034328-54-4](/img/structure/B2529239.png)
3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide
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Overview
Description
“3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H18FNO3S2 and a molecular weight of 343.43. It contains a thiophene group, which is a five-membered heteroaromatic compound containing a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene group, a benzenesulfonamide group, and a fluoro group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .Scientific Research Applications
Synthesis and Biochemical Evaluation
- Kynurenine 3-Hydroxylase Inhibitors : Compounds including benzenesulfonamide derivatives have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, potentially allowing investigation into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Cyclooxygenase-2 Inhibitory Properties
- COX-2 Inhibitors : A series of compounds having a substituted benzenesulfonamide moiety showed selectivity and potency for COX-2 inhibition in vitro, indicating their potential as anti-inflammatory agents (Pal et al., 2003).
Cytotoxicity and Carbonic Anhydrase Inhibition
- Anticancer Activity : Some benzenesulfonamide derivatives exhibited cytotoxic activities and inhibited carbonic anhydrase, suggesting their utility in anti-tumor activity studies (Gul et al., 2016).
Photosensitizer for Cancer Treatment
- Photodynamic Therapy : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed high singlet oxygen quantum yield, important for Type II mechanisms in the treatment of cancer (Pişkin et al., 2020).
Fluorometric "Turn-off" Sensing
- Mercury Ion Detection : A novel benzenesulfonamide-based pyrazoline derivative was used for selective fluorometric "turn-off" sensing of Hg^2+ ions, highlighting its potential in environmental monitoring (Bozkurt & Gul, 2018).
Future Directions
Thiophene and its derivatives, including this compound, have diverse applications in medicinal chemistry and material science, attracting great interest in industry and academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
3-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3S2/c16-13-3-1-4-14(11-13)22(19,20)17-8-6-12(7-9-18)15-5-2-10-21-15/h1-5,10-12,17-18H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGCKWCUTOTANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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